molecular formula C8H12BrNO B6251938 3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one CAS No. 51924-68-6

3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one

Cat. No. B6251938
CAS RN: 51924-68-6
M. Wt: 218.1
InChI Key:
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Description

3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one, also known as ABDC, is a cyclic ketone compound containing an amino group and a bromine atom. It is a colorless solid compound with a molecular weight of 187.07 g/mol. ABDC is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various heterocyclic compounds, such as imidazoles, pyrroles, and thiazoles.

Scientific Research Applications

3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one has been extensively studied in the scientific research field. It is used as a starting material in the synthesis of various heterocyclic compounds, such as imidazoles, pyrroles, and thiazoles. These compounds are used in the development of new drugs and agrochemicals. 3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one has also been used in the synthesis of various polymers, such as polyamides and polyimides. It has also been used in the synthesis of nanomaterials and catalysts.

Mechanism of Action

The mechanism of action of 3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one is not well understood. However, it is believed that the bromine atom in 3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one is responsible for its reactivity. The bromine atom can act as an electron acceptor, which can facilitate the formation of new bonds between the molecules. This can lead to the formation of various heterocyclic compounds.
Biochemical and Physiological Effects
Due to its reactivity, 3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one can interact with various biological molecules, such as proteins and enzymes. This can result in various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as phosphatases and kinases. It has also been shown to interact with DNA and RNA molecules, which can lead to gene expression changes.

Advantages and Limitations for Lab Experiments

3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one has several advantages for laboratory experiments. It is relatively easy to synthesize and handle, and it is relatively stable in aqueous solution. It is also relatively inexpensive to purchase. However, it is important to note that 3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one is a hazardous compound, and it should be handled with caution.

Future Directions

There are several potential future directions for research on 3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one. These include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done on its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Furthermore, research could be done on its potential applications in nanomaterials and catalysts. Finally, research could be done to explore the potential toxicity and environmental impacts of 3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one.

Synthesis Methods

3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one can be synthesized through several methods. The most commonly used method is the condensation reaction of 2-bromo-5,5-dimethylcyclohex-2-en-1-one with an amino compound. This reaction is typically performed in aqueous solution at a temperature of 70-80°C. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction produces 3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one as the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one involves the bromination of 3-amino-5,5-dimethylcyclohex-2-en-1-one followed by the introduction of a bromine atom at the 2-position of the cyclohexene ring.", "Starting Materials": [ "3-amino-5,5-dimethylcyclohex-2-en-1-one", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 3-amino-5,5-dimethylcyclohex-2-en-1-one in acetic acid.", "Step 2: Add bromine dropwise to the reaction mixture with stirring at room temperature until the reaction is complete.", "Step 3: Add sodium acetate to the reaction mixture to neutralize the excess acid.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate.", "Step 6: Dissolve the product in acetic acid and add hydrogen peroxide dropwise with stirring at room temperature until the reaction is complete.", "Step 7: Extract the product with ethyl acetate and wash with water.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and purify the product by column chromatography." ] }

CAS RN

51924-68-6

Product Name

3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one

Molecular Formula

C8H12BrNO

Molecular Weight

218.1

Purity

95

Origin of Product

United States

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